4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

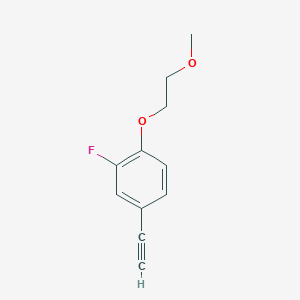

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C11H11FO2 It is a derivative of benzene, featuring an ethynyl group at the 4-position, a fluoro group at the 2-position, and a 2-methoxyethoxy group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution of the methoxyethoxy group can produce various ether derivatives.

Scientific Research Applications

Organic Synthesis

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its ethynyl group enhances reactivity, allowing for further functionalization and incorporation into larger molecular frameworks.

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. The unique functional groups allow for interactions with biological targets, which can modulate enzyme activity and influence cellular signaling pathways.

Pharmaceutical Development

Ongoing studies are assessing its viability as a pharmaceutical intermediate. The compound's ability to form hydrogen bonds and π-π stacking interactions may contribute to its efficacy in drug design, particularly in developing new therapeutic agents targeting specific diseases.

Material Science

In industry, this compound is explored for applications in advanced materials such as polymers and liquid crystals. Its unique electronic properties due to the presence of the fluoro group can enhance material performance in electronic applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives based on this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to the ethynyl or methoxyethoxy groups could enhance biological activity.

Case Study 2: Material Development

Another research effort focused on incorporating this compound into polymer matrices to improve thermal stability and electrical conductivity. The findings demonstrated that the addition of this compound significantly enhanced the performance characteristics of the resulting materials.

Mechanism of Action

The mechanism by which 4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene exerts its effects is primarily through its interactions with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the fluoro group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties compared to its bromo and chloromethyl analogs. This uniqueness makes it a valuable compound for studying specific chemical reactions and developing new materials with tailored properties.

Biological Activity

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure, which includes an ethynyl group and a methoxyethoxy substituent, suggests possible interactions with biological targets that could lead to therapeutic applications.

The chemical formula for this compound is C12H13FO2. Its molecular weight is approximately 220.23 g/mol. The compound is characterized by its unique functional groups that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the ethynyl group is often associated with enhanced activity against cancer due to its ability to interact with DNA and inhibit cell proliferation.

- Antimicrobial Properties : Some derivatives of fluorinated compounds have shown promising antimicrobial activity. The fluorine atom can enhance lipophilicity, potentially improving membrane permeability and increasing efficacy against bacterial strains.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.

- Interference with Cell Signaling Pathways : By modulating signaling pathways, the compound could induce apoptosis in cancer cells or inhibit inflammatory responses in microbial infections.

- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to disruption of replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing a framework for understanding the potential effects of this compound:

Notable Findings

- A study on related fluorinated compounds indicated that those with ethynyl groups showed improved cytotoxicity against breast cancer cell lines (IC50 values ranging from 0.12 to 2.78 µM) compared to standard treatments like doxorubicin .

- Research on antimicrobial properties highlighted that fluorinated derivatives possess enhanced activity due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .

Properties

IUPAC Name |

4-ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-3-9-4-5-11(10(12)8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKSVPGJWZHVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.